Homocitrate(3-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7O7-3 |
|---|---|
Molecular Weight |
203.13 g/mol |
IUPAC Name |
2-hydroxybutane-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/p-3 |
InChI Key |
XKJVEVRQMLKSMO-UHFFFAOYSA-K |
Canonical SMILES |
C(CC(CC(=O)[O-])(C(=O)[O-])O)C(=O)[O-] |
Origin of Product |
United States |
Enzymology and Mechanistic Insights of Homocitrate Synthase Hcs
Catalytic Function and Reaction Mechanism of Homocitrate Synthase (EC 2.3.3.14)
Aldol-type Condensation of Acetyl-CoA and α-Ketoglutarate
The core reaction catalyzed by HCS is an aldol-type condensation. nih.govresearchgate.net This process involves the transfer of an acetyl group from acetyl-CoA to the keto group of α-ketoglutarate. nih.govtandfonline.com The mechanism is initiated by the binding of α-ketoglutarate to the enzyme's active site, which induces a conformational change necessary for the subsequent binding of acetyl-CoA. lu.se A general base in the active site then deprotonates the methyl group of the bound acetyl-CoA, forming a nucleophilic enolate intermediate. lu.senih.gov This enolate then attacks the C2 carbonyl carbon of α-ketoglutarate. The resulting homocitryl-CoA intermediate is subsequently hydrolyzed by a water molecule, leading to the release of CoA and the final product, homocitrate. lu.se
The kinetic mechanism can vary depending on the species and the divalent metal ion present. For instance, the enzyme from Thermus thermophilus exhibits a steady-state ordered mechanism with manganese (Mn²⁺), where α-ketoglutarate binds before acetyl-CoA. nih.gov However, in the presence of magnesium (Mg²⁺), it follows a steady-state random mechanism. nih.gov
Role of Active Site Residues and Metal Ion Coordination
The active site of HCS is a precisely organized environment where specific amino acid residues and a divalent metal ion work in concert to facilitate catalysis. nih.govresearchgate.net In many HCS enzymes, a divalent metal ion, often zinc (Zn²⁺) or magnesium (Mg²⁺), is essential for activity. researchgate.netnih.govnih.gov This metal ion is typically coordinated by conserved histidine and glutamate (B1630785) or aspartate residues. researchgate.net
The metal ion plays a crucial role in binding the α-ketoglutarate substrate, specifically coordinating with its α-carboxylate and α-oxo groups. nih.govacs.org This coordination properly orients the substrate for the nucleophilic attack by the acetyl-CoA enolate. nih.gov In Thermus thermophilus HCS, the C1-carboxylate and C2-oxo groups of α-ketoglutarate are coordinated to the bound divalent metal ion, and the C5-carboxylate is stabilized by interactions with other residues like His-72. nih.gov
Key active site residues are directly involved in the chemical steps of the reaction. For example, in Saccharomyces cerevisiae HCS, a glutamate and a histidine residue are proposed to form a catalytic dyad responsible for deprotonating the acetyl group of acetyl-CoA. nih.govsemanticscholar.org In Thermus thermophilus HCS, His-292 from an adjacent subunit is directly involved in the catalytic mechanism. nih.govresearchgate.net
| Organism | Key Active Site Residues | Metal Ion Cofactor |
| Saccharomyces cerevisiae | Glu-155, His-309 | Zn²⁺ |
| Thermus thermophilus | His-72, Arg-12, Thr-166, His-292 | Mg²⁺ or Mn²⁺ |
| Schizosaccharomyces pombe | Glu, His | Zn²⁺ |
| Residue from the adjacent subunit in the dimer is denoted by an asterisk (). |
Proposed Acid-Base Catalysis in Homocitrate Formation
The formation of homocitrate is facilitated by a general acid-base catalytic mechanism. nih.govnih.gov After the initial binding of α-ketoglutarate, a general base in the active site abstracts a proton from the methyl group of acetyl-CoA. nih.govacs.org Simultaneously, a general acid donates a proton to the carbonyl oxygen of α-ketoglutarate, which enhances its electrophilicity and prepares it for the nucleophilic attack. nih.govacs.org
Following the formation of the homocitryl-CoA intermediate, the same residue that acted as the general acid is proposed to then function as a general base. nih.gov It deprotonates a water molecule, activating it for the hydrolysis of the thioester bond in homocitryl-CoA. nih.govacs.org This hydrolysis step releases coenzyme A and the final product, homocitrate. lu.senih.gov Studies on Saccharomyces cerevisiae HCS have provided evidence for this mechanism through pH-rate profiles and kinetic isotope effects. nih.govacs.org
Structural Biology of Homocitrate Synthase
Quaternary Structure and Oligomerization (e.g., Homodimers)
Homocitrate synthase typically exists as a homodimer, with two identical subunits coming together to form the functional enzyme. nih.govumich.edu In species like Schizosaccharomyces pombe and Thermus thermophilus, the enzyme forms an intertwined homodimer where the subunits are stabilized by domain swapping. nih.govresearchgate.netrcsb.org This domain swapping involves the N- and C-terminal domains of one monomer interacting with the other, burying a large surface area and creating a stable dimeric structure. nih.gov While HCS from Penicillium chrysogenum also functions as a multisubunit enzyme, likely a dimer or trimer, the recombinant HCS from Saccharomyces cerevisiae has been observed as a monomer. umich.edu
Domain Architecture (e.g., TIM Barrel Fold, C-terminal Regulatory Domains)
Each monomer of HCS is generally composed of two main domains: a catalytic N-terminal domain and a C-terminal domain. nih.gov The N-terminal catalytic domain adopts a (β/α)₈ or TIM barrel fold, a common and ancient protein fold found in numerous enzymes. nih.govnih.govlibretexts.org The active site, where substrate binding and catalysis occur, is located at the C-terminal end of the parallel beta-strands of this barrel. nih.govlibretexts.org
The C-terminal domain has a more varied mixed α/β topology and can be further divided into subdomains. nih.govnih.gov In some HCS structures, a "lid" motif from the C-terminal domain of one monomer can occlude the active site entrance of the neighboring monomer, suggesting a role in regulating substrate access. nih.gov While HCS itself typically lacks a distinct C-terminal regulatory domain for allosteric inhibition by the end-product lysine (B10760008), its paralog, α-isopropylmalate synthase (IPMS), possesses such a domain for leucine (B10760876) feedback inhibition. tandfonline.comresearchgate.netportlandpress.com In some archaeal HCS, like that from Sulfolobus acidocaldarius, a C-terminal RAM (Regulation of Amino acid Metabolism) domain is present and is involved in lysine feedback inhibition. researchgate.netresearchgate.net
| Structural Feature | Description |
| Quaternary Structure | Typically a homodimer, often with domain swapping between subunits. nih.govrcsb.org |
| N-terminal Domain | Catalytic domain with a (β/α)₈ TIM barrel fold. nih.govnih.gov |
| C-terminal Domain | Mixed α/β topology, sometimes containing a "lid" motif that regulates active site access. nih.govnih.gov |
| Active Site | Located at the C-terminal end of the TIM barrel. nih.govlibretexts.org |
Conformational Dynamics and Substrate Access Regulation
The regulation of substrate access to the active site of Homocitrate Synthase is a dynamic process governed by significant conformational changes. nih.govnih.gov A key structural feature involved in this regulation is a "lid" motif, a flexible loop that can cover the entrance to the active site. nih.govnih.govumich.edu In the absence of substrate (apoenzyme) or in a binary complex with 2-oxoglutarate, this lid can exist in a "closed" conformation, effectively blocking the active site. nih.govnih.gov
The binding of the first substrate, 2-oxoglutarate, is thought to induce a conformational change that can lead to the "open" state of the lid, where it becomes disordered and allows for the subsequent binding of the second substrate, acetyl-CoA. nih.govnih.gov This gating mechanism ensures the correct order of substrate binding and prevents non-productive reactions. nih.gov Unlike citrate (B86180) synthase, which undergoes a large-scale domain rotation upon substrate binding, the conformational changes in HCS are more localized to this lid region. umich.edu
Crystallographic Analysis of Enzyme-Substrate/Product Complexes
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of HCS and its interactions with substrates and products. nih.govnih.govrcsb.org The crystal structure of HCS from Schizosaccharomyces pombe reveals that it forms an intertwined homodimer. nih.govnih.gov Each monomer consists of two main domains: a catalytic N-terminal domain with a (α/β)8 TIM barrel fold, which is common in aldolase-type enzymes, and a C-terminal domain with a mixed α/β topology. nih.govnih.govnih.gov
The active site is located within the TIM barrel of the N-terminal domain. nih.govnih.gov Crystallographic structures of HCS in complex with its substrate, 2-oxoglutarate (2-OG), have been solved, revealing the specific interactions necessary for substrate binding. nih.govrcsb.org The 2-OG molecule is held in place through hydrogen bonds and coordination with a divalent metal ion, typically Zn2+. nih.govnih.gov The structures of the apoenzyme and the HCS·2-OG complex have been captured in both "open" and "closed" lid conformations, providing static snapshots that support the dynamic nature of substrate access regulation. nih.gov Analysis of the HCS complexed with the product, homocitrate, in Thermus thermophilus shows that a histidine residue from the adjacent subunit is involved in hydrogen bonding with the product, suggesting its direct role in catalysis. rcsb.org
Enzyme Kinetics and Substrate Specificity
The catalytic efficiency and substrate preference of Homocitrate Synthase are defined by its kinetic parameters and reaction mechanism.
Kinetic Parameters (Vmax, KM) for Homocitrate Synthase Activity
The kinetic parameters of HCS have been characterized in several organisms, providing insights into the enzyme's efficiency. The Michaelis constant (KM) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate. youtube.com A lower KM value generally signifies a higher affinity. youtube.com
| Enzyme Source | Substrate | KM (µM) | kcat (s-1) |
| Aspergillus fumigatus | Acetyl-CoA | 17 | 0.68 |
| α-Ketoglutarate | 261 | ||
| Schizosaccharomyces pombe (SpHCS) | Acetyl-CoA | 100 ± 10 | 1.1 ± 0.02 |
| 2-Oxoglutarate | 30 ± 5 | 1.1 ± 0.02 |
Data for Aspergillus fumigatus from asm.org. Data for Schizosaccharomyces pombe from nih.gov.
Ordered Bi-Bi Mechanisms in Homocitrate Synthase Catalysis
Kinetic studies have revealed that Homocitrate Synthase follows a sequential ordered Bi-Bi reaction mechanism. nih.govnih.govlu.se In this mechanism, the binding of the two substrates and the release of the two products occur in a specific, ordered sequence. plos.org The first substrate to bind to the enzyme is 2-oxoglutarate (2-OG). nih.govumich.edu This binding event induces a conformational change in the enzyme that creates the binding site for the second substrate, acetyl-CoA (AcCoA). lu.se
Following the binding of both substrates, the condensation reaction occurs, forming a homocitryl-CoA intermediate. lu.se The hydrolysis of this intermediate is essentially irreversible. umich.edu Subsequently, the products are released in a defined order: coenzyme A (CoA) is released first, followed by the final product, homocitrate. nih.govlu.se
Promiscuous Activities Towards Related Substrates (e.g., Citramalate (B1227619) Formation)
While HCS is specific for the synthesis of homocitrate, some studies have shown that it can exhibit promiscuous activity towards other substrates that are structurally similar to 2-oxoglutarate. nih.govebi.ac.uk For instance, HCS from Thermus thermophilus has been observed to catalyze the formation of citrate when oxaloacetate is used as a substrate instead of 2-oxoglutarate. nih.gov This suggests that the active site can accommodate alternative keto-acid substrates, albeit likely with lower efficiency. This promiscuity is a reflection of the evolutionary relationship between HCS and other similar synthases. ebi.ac.uk For example, citramalate synthase, which is closely related to HCS, catalyzes the condensation of acetyl-CoA with pyruvate (B1213749) to form citramalate. ebi.ac.ukebi.ac.uk
Comparative Enzymology and Evolutionary Relationships
Homocitrate synthase belongs to a superfamily of enzymes that catalyze Claisen-like condensation reactions, including α-isopropylmalate synthase (IPMS) and citrate synthase. nih.govnih.gov IPMS is structurally and mechanistically homologous to HCS and catalyzes the analogous first step in leucine biosynthesis. nih.govnih.gov Both enzymes share a conserved TIM barrel catalytic domain and are subject to feedback inhibition by the end product of their respective pathways. nih.gov
Phylogenetic analyses of HCS genes have revealed that gene duplication events have occurred multiple times throughout the evolution of ascomycetous yeasts. nih.gov For instance, Saccharomyces cerevisiae possesses two HCS paralogs, LYS20 and LYS21, which appear to have specialized functions under different metabolic conditions. nih.govlu.se The evolutionary relationships also extend to enzymes found in archaea and bacteria. ebi.ac.ukmdpi.com For example, citramalate synthase (CimA) and a distinct homocitrate synthase (AksA) are found in euryarchaeota. ebi.ac.uk The sequence and structural similarities among these enzymes, despite their different substrate specificities, provide a framework for understanding the evolution of amino acid biosynthetic pathways. nih.govresearchgate.net
Homocitrate Synthase Homologs (e.g., α-Isopropylmalate Synthase, Citrate Synthase)
HCS shares significant structural and functional homology with other enzymes, most notably α-isopropylmalate synthase (IPMS) and citrate synthase (CS). These enzymes all catalyze Claisen-like condensation reactions, adding an acetyl group from acetyl-CoA to an α-ketoacid substrate. umich.eduresearchgate.net Despite catalyzing analogous reactions, there can be notable differences in their structure and regulatory mechanisms. umich.edu
α-Isopropylmalate Synthase (IPMS): As a close homolog, IPMS catalyzes the first step in leucine biosynthesis by condensing acetyl-CoA and α-ketoisovalerate. ebi.ac.ukcore.ac.uk Both HCS and IPMS are often homodimers and typically feature a catalytic domain with a (β/α)8 barrel, or TIM barrel, fold. nih.govumich.educore.ac.uk They also possess a C-terminal regulatory domain that binds the end-product amino acid (lysine for HCS, leucine for IPMS) for feedback inhibition. researchgate.netrcsb.org The N-terminal portions of bacterial HCS (from the nifV gene) and IPMS (from the leuA gene) are highly similar. ebi.ac.uk
Citrate Synthase (CS): This well-known enzyme of the citric acid cycle catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. nih.gov While the reaction is chemically similar to that of HCS, Si-citrate synthase, the common form in the citric acid cycle, is phylogenetically unrelated to HCS and IPMS. nih.gov However, a less common Re-citrate synthase found in some anaerobic bacteria is phylogenetically related to the HCS/IPMS family. core.ac.uknih.gov
The following table summarizes the key features of these homologous synthases.
| Enzyme | Substrates | Product | Metabolic Pathway |
| Homocitrate Synthase (HCS) | Acetyl-CoA, 2-Oxoglutarate | Homocitrate | Lysine biosynthesis, Nitrogenase cofactor synthesis nih.govebi.ac.uk |
| α-Isopropylmalate Synthase (IPMS) | Acetyl-CoA, α-Ketoisovalerate | α-Isopropylmalate | Leucine biosynthesis ebi.ac.ukcore.ac.uk |
| Citrate Synthase (CS) | Acetyl-CoA, Oxaloacetate | Citrate | Citric Acid Cycle nih.gov |
Divergence of Catalytic Specificity within the 2-IPM Synthase/Homocitrate Synthase Family
The 2-IPM synthase/homocitrate synthase family provides a clear example of how enzyme function can diverge from a common ancestor. ebi.ac.uk Despite sharing a conserved structural core and catalyzing similar condensation reactions, HCS and IPMS exhibit high specificity for their respective α-ketoacid substrates. researchgate.netcore.ac.uk
The basis for this substrate selectivity lies in a few key amino acid residues within the active site. researchgate.net Structural analyses of HCS and IPMS reveal that while the residues responsible for binding the divalent metal ion and the common acetyl-CoA substrate are highly conserved, the pocket that accommodates the variable side chain of the α-ketoacid substrate differs. core.ac.uk
Research involving systematic substitution of amino acid residues in the Mycobacterium tuberculosis IPMS has demonstrated that changes to these key residues can alter substrate specificity. researchgate.net A variant of IPMS was successfully engineered to have a preference for α-ketoglutarate (the HCS substrate) over its native α-ketoisovalerate. researchgate.net This functional divergence is a result of evolutionary pressure, where gene duplication likely allowed a progenitor enzyme to accumulate mutations, leading to the development of new specificities tailored to different metabolic needs. researchgate.netannualreviews.org This process allows organisms to expand their metabolic capabilities by adapting a single enzymatic framework for distinct but related chemical transformations. researchgate.netnih.gov
Homocitrate 3 in L Lysine Biosynthesis Via the α Aminoadipate Aaa Pathway
Central Role of Homocitrate(3-) as the Initial Committed Intermediate
The synthesis of L-lysine via the α-aminoadipate (AAA) pathway commences with the formation of homocitrate. This initial reaction is the committed step, meaning it is the first irreversible reaction that channels metabolites specifically towards lysine (B10760008) production. researchgate.netnih.gov The enzyme homocitrate synthase (HCS) catalyzes the condensation of acetyl-CoA and α-ketoglutarate, an intermediate of the Krebs cycle, to generate homocitrate. nih.govwikipedia.orgkyoto-u.ac.jp This step is considered the rate-limiting reaction in the entire biosynthetic pathway. nih.govmdpi.comresearchgate.net
The strategic position of homocitrate formation makes it a critical point of regulation for the entire lysine biosynthetic pathway. researchgate.netnih.gov The activity of homocitrate synthase is tightly controlled, primarily through feedback inhibition by the end-product, L-lysine. asm.orgnih.govresearchgate.netnih.govasm.org This regulatory mechanism ensures that the cell economizes its resources by preventing the overproduction of lysine. researchgate.net
Pathways of L-Lysine Biosynthesis in Microorganisms
Microorganisms have evolved two distinct pathways for L-lysine biosynthesis: the α-Aminoadipate (AAA) pathway and the Diaminopimelate (DAP) pathway.
The α-Aminoadipate Pathway in Fungi and Archaea
The α-Aminoadipate (AAA) pathway is the exclusive route for lysine synthesis in higher fungi, including yeasts like Saccharomyces cerevisiae, and euglenids. wikipedia.orgmdpi.commdpi.comcabidigitallibrary.org This pathway is also found in some archaea and certain thermophilic bacteria, such as Thermus thermophilus, indicating a broader distribution than initially believed. wikipedia.orgmdpi.comnih.govasm.org
The pathway begins with the synthesis of homocitrate from acetyl-CoA and α-ketoglutarate. wikipedia.orgnih.gov Homocitrate is then isomerized to homoisocitrate, which is subsequently oxidized to α-ketoadipate. researchgate.netnih.gov A transamination reaction converts α-ketoadipate to α-aminoadipate, the compound that lends its name to the pathway. wikipedia.org Further enzymatic steps lead to the formation of α-aminoadipate semialdehyde, saccharopine, and finally, L-lysine. mdpi.comnih.gov
Interestingly, while the initial steps leading to α-aminoadipate are conserved in fungi and certain prokaryotes, the subsequent conversion of α-aminoadipate to lysine can differ. nih.govasm.org In Thermus thermophilus, this latter part of the pathway shows similarities to the arginine biosynthesis pathway. nih.govasm.org
Differentiation from the Diaminopimelate Pathway
The Diaminopimelate (DAP) pathway represents an entirely separate evolutionary route for lysine biosynthesis and is predominantly found in bacteria and plants. mdpi.comcabidigitallibrary.orgbiorxiv.org This pathway starts from aspartate, not α-ketoglutarate, and proceeds through the intermediate diaminopimelate, which is a direct precursor to lysine. cabidigitallibrary.orgbiorxiv.org The key distinction lies in the initial substrates and the series of intermediates, highlighting a clear divergence in the metabolic strategies employed by different kingdoms of life to produce this essential amino acid.
Genetic Determinants of Homocitrate Synthase Activity
The enzymatic activity of homocitrate synthase (HCS), the catalyst for the formation of homocitrate, is governed by specific genes whose expression is meticulously regulated.
Characterization of LYS Genes Encoding HCS Isoenzymes (e.g., LYS20, LYS21 in Saccharomyces cerevisiae)
In the well-studied yeast Saccharomyces cerevisiae, homocitrate synthase activity is carried out by two isoenzymes, encoded by the LYS20 and LYS21 genes. nih.govnih.govresearchgate.net These genes are paralogs, having arisen from a whole genome duplication event. alliancegenome.orgyeastgenome.org While both enzymes catalyze the same reaction, they exhibit different kinetic properties and sensitivities to feedback inhibition by lysine. nih.govnih.gov
The LYS20 and LYS21 encoded proteins are primarily located in the nucleus. nih.govnih.gov Disruption of either gene alone does not lead to lysine auxotrophy, as the other isoenzyme can compensate. nih.gov However, a double mutant lacking both LYS20 and LYS21 is unable to synthesize lysine and requires it for growth. yeastgenome.orgyeastgenome.org Studies have shown that under normal fermentative conditions, both isoenzymes contribute to homocitrate synthesis, but under respiratory metabolism, Lys21p plays a more significant role. researchgate.net
| Gene | Encoded Enzyme | Location | Key Characteristics |
| LYS20 | Homocitrate synthase isoenzyme | Nucleus nih.govnih.gov | Responsible for a significant portion of HCS activity. asm.org Its expression is repressed by lysine. nih.gov |
| LYS21 | Homocitrate synthase isoenzyme | Nucleus nih.govalliancegenome.org | Paralog of LYS20. alliancegenome.orgyeastgenome.org Plays a crucial role in lysine biosynthesis under respiratory conditions. researchgate.net |
Transcriptional Regulation of HCS Gene Expression
The expression of the genes encoding homocitrate synthase is subject to complex transcriptional control. In Saccharomyces cerevisiae, this regulation involves both general and pathway-specific mechanisms.
A key player in this regulation is the transcriptional activator Lys14p. nih.govnih.gov The activity of Lys14p is induced by α-aminoadipate semialdehyde, an intermediate of the lysine biosynthetic pathway. nih.govnih.govyeastgenome.org When lysine is abundant in the growth medium, it inhibits the activity of homocitrate synthase. nih.govnih.gov This inhibition reduces the production of α-aminoadipate semialdehyde, which in turn leads to a decrease in the activation of LYS gene expression by Lys14p, a phenomenon often referred to as apparent repression. nih.govnih.govyeastgenome.org
Furthermore, the general amino acid control system, mediated by the transcriptional activator Gcn4p, also influences the expression of lysine biosynthetic genes, including those for HCS. yeastgenome.orgasm.org In other fungi, such as Candida albicans, the regulatory landscape appears to be reconfigured, with Gcn4p playing a more central and direct role in the transcriptional upregulation of LYS genes in response to lysine starvation. asm.org In Penicillium chrysogenum, the accumulation of homocitrate itself can trigger the overexpression of several lysine biosynthesis genes. researchgate.net This intricate network of regulatory interactions ensures that the synthesis of homocitrate, and consequently lysine, is finely tuned to the metabolic needs of the cell.
| Regulatory Factor | Organism | Mode of Action |
| L-Lysine | Saccharomyces cerevisiae, Penicillium chrysogenum | Feedback inhibits HCS activity, leading to apparent repression of LYS gene expression. asm.orgresearchgate.netnih.gov |
| Lys14p | Saccharomyces cerevisiae | Transcriptional activator induced by α-aminoadipate semialdehyde. nih.govyeastgenome.org |
| Gcn4p | Saccharomyces cerevisiae, Candida albicans | General amino acid control activator; plays a central role in C. albicans. yeastgenome.orgasm.org |
| Homocitrate | Penicillium chrysogenum | Accumulation can induce the expression of lysine biosynthesis genes. researchgate.net |
Allosteric Regulation and Feedback Control of Homocitrate Synthase
Homocitrate synthase (HCS) catalyzes the initial and committed step in the α-aminoadipate (AAA) pathway of L-lysine biosynthesis, which involves the condensation of acetyl-coenzyme A (AcCoA) and 2-oxoglutarate (2-OG) to form homocitrate. nih.govportlandpress.com Given its pivotal position, HCS is a primary site of metabolic regulation, ensuring that the cell produces lysine in accordance with its physiological needs. The principal mechanism for controlling the flux through this pathway is the feedback regulation of HCS by the end-product, L-lysine. nih.govumich.eduasm.orgpdbj.org This control is exerted at both the biochemical level, through direct inhibition of enzyme activity, and at the genetic level, through the repression of enzyme synthesis. nih.govasm.orgmicrobiologyresearch.org
Feedback Inhibition by L-Lysine
The activity of homocitrate synthase is potently inhibited by L-lysine, the final product of the AAA pathway. nih.govpdbj.org This feedback inhibition is a crucial and highly conserved regulatory mechanism observed across various fungi and certain archaea that utilize this pathway, including Saccharomyces cerevisiae, Schizosaccharomyces pombe, Penicillium chrysogenum, and Thermus thermophilus. nih.govasm.orgmicrobiologyresearch.org By directly modulating the activity of the first enzyme, the cell can rapidly and efficiently control the metabolic flow into the pathway, preventing the unnecessary synthesis of lysine when it is already abundant. nih.govasm.org
In the yeast Saccharomyces cerevisiae, two isoenzymes of HCS exist, encoded by the LYS20 and LYS21 genes, and both are subject to feedback inhibition by L-lysine. nih.govmicrobiologyresearch.org Research on Penicillium chrysogenum has shown that this feedback loop has broader metabolic implications; by inhibiting HCS, L-lysine limits the availability of the pathway intermediate α-aminoadipic acid, which is also a direct precursor for the biosynthesis of penicillin. asm.org
While the overarching principle of lysine-mediated inhibition is well-established, the precise kinetic mechanism has been a subject of investigation. Studies on HCS from various sources, including S. cerevisiae, P. chrysogenum, and T. thermophilus, have provided strong evidence for a competitive inhibition model. nih.gov However, an allosteric mechanism, where the inhibitor binds to a site distinct from the active site, has been proposed for the HCS from Yarrowia lipolytica, suggesting potential diversity in the regulatory strategies among different organisms. nih.govscite.ainih.gov
Mechanisms of Lysine Binding and Competitive Inhibition
A substantial body of structural and kinetic evidence demonstrates that L-lysine inhibits homocitrate synthase by directly competing with the substrate 2-oxoglutarate (2-OG) for binding within the enzyme's active site. nih.govuniprot.orgtandfonline.com Crystal structures of HCS from Schizosaccharomyces pombe and Thermus thermophilus complexed with L-lysine clearly show the inhibitor occupying the same pocket as 2-OG. nih.govpdbj.orgresearchgate.netrcsb.orgpdbj.org This finding initially presented a paradox: how the same active site could bind both a dicarboxylic acid (2-OG) and a basic amino acid (L-lysine). nih.gov
The resolution to this paradox lies in the inherent structural plasticity of the HCS active site. nih.gov The enzyme achieves differential recognition through a "switch position" within its (α/β)₈ TIM barrel domain. nih.govpdbj.org This switch involves specific amino acid residues that can alternate their interactions to accommodate either the C5-carboxylate group of 2-OG or the ε-ammonium group of L-lysine. nih.govpdbj.org In T. thermophilus HCS, the residue His-72 has been identified as a critical component of this switch, playing a key role in the conformational changes that distinguish substrate from inhibitor. researchgate.netrcsb.orgpdbj.org Mutation of this residue renders the enzyme resistant to lysine inhibition. researchgate.netrcsb.org
Kinetic analyses corroborate the structural findings, confirming that L-lysine acts as a competitive inhibitor with respect to 2-OG and as a mixed-type inhibitor concerning acetyl-CoA. nih.govumich.edu The binding of L-lysine induces subtle but significant conformational changes. For instance, in S. pombe HCS, lysine binding alters the conformation of the Arg-43 side chain, which in turn causes a slight shift in a "lid motif" that regulates access to the active site. nih.gov
Table 1: Kinetic Inhibition of Homocitrate Synthase by L-Lysine in Various Organisms
| Organism | HCS Isozyme | Inhibition Type vs. 2-OG | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | Lys21p | Allosteric | 0.053 mM | researchgate.net |
| Schizosaccharomyces pombe | SpHCS (Wild-Type) | Competitive | 0.29 mM | nih.gov |
| Schizosaccharomyces pombe | SpHCS (E222Q Mutant) | Competitive | 44.4 mM | umich.edu |
| Thermus thermophilus | TtHCS | Competitive | 1.9 µM (high affinity site) | researchgate.net |
Role of Regulatory Domains in Feedback Inhibition
While competitive inhibition at the active site is a central feature of HCS regulation, residues and domains located far from the catalytic center also play an indispensable role in mediating feedback sensitivity. nih.gov This indicates a complex interplay between the catalytic and regulatory functions within the enzyme's structure. In fungal HCS, which typically exists as a homodimer, these regulatory elements are often part of the C-terminal domain. nih.govresearchgate.netnih.gov
In contrast to the integrated regulatory regions of fungal HCS, some archaeal HCS enzymes possess a distinct, non-catalytic regulatory domain. researchgate.net The HCS from Sulfolobus acidocaldarius features a C-terminal RAM (Regulation of Amino acid Metabolism) domain, a type of domain commonly found in transcriptional regulators. researchgate.netuniprot.org This RAM domain is essential for allosteric feedback inhibition; its removal completely abolishes the enzyme's sensitivity to L-lysine, demonstrating a clear separation of catalytic and regulatory functions in this organism. researchgate.netuniprot.org This architectural difference highlights the evolutionary diversity in the mechanisms of HCS feedback regulation.
Table 2: Key Residues and Domains in Homocitrate Synthase Regulation
| Organism | Residue/Domain | Location | Role in Regulation | Effect of Mutation/Deletion | Reference |
|---|---|---|---|---|---|
| Thermus thermophilus | His-72 | Active Site (TIM Barrel) | "Switch" residue for substrate vs. inhibitor recognition. | Replacement with leucine (B10760876) confers resistance to lysine inhibition. | researchgate.netrcsb.orgpdbj.org |
| Schizosaccharomyces pombe | Arg-43 | Active Site (TIM Barrel) | Involved in conformational changes upon lysine binding. | Affects lid motif positioning and catalytic activity. | nih.gov |
| Schizosaccharomyces pombe | C-Terminal Domain (Lid Motif) | Distal to active site | Regulates substrate access to the active site of the neighboring subunit. | Alters flexibility and substrate access, affecting overall activity. | nih.govnih.gov |
| Saccharomyces cerevisiae | Ser385 | C-Terminal Subdomain II | Distal residue influencing lysine sensitivity. | Substitution can reduce sensitivity to lysine feedback inhibition. | asm.org |
| Sulfolobus acidocaldarius | RAM Domain | C-Terminus | Essential allosteric binding domain for L-lysine. | Deletion results in complete insensitivity to lysine inhibition. | researchgate.netuniprot.org |
Homocitrate 3 As a Ligand in Nitrogenase Femo Cofactor Assembly and Function
Integration of Homocitrate(3-) into the Iron-Molybdenum Cofactor (FeMo-co) of Nitrogenase
The iron-molybdenum cofactor (FeMo-co) is a complex prosthetic group at the heart of the nitrogenase enzyme. proquest.com Its structure consists of an inorganic core of seven iron atoms, one molybdenum atom, nine sulfur atoms, and an interstitial carbide atom ([MoFe₇S₉C]). wikipedia.orgresearchgate.net This inorganic cluster is capped by an organic molecule, (R)-homocitrate, which is essential for its function. nih.govresearchgate.net
Crystallographic and spectroscopic studies have revealed that homocitrate(3-) is not merely a passively associated molecule but an integral part of the cofactor's structure. wikipedia.org It is anchored to the molybdenum atom through bidentate coordination, utilizing the oxygen atoms from its C2 hydroxyl and C2 carboxyl groups to form a stable five-membered chelate ring. nih.govnih.gov This coordination completes the distorted octahedral geometry of the molybdenum atom, which is also bound to three sulfide (B99878) ions of the cluster core and a histidine residue (α-His⁴⁴²) from the protein backbone. wikipedia.orgnih.gov The precise structural features of homocitrate, including its (R)-configuration and carbon chain length, are critical for achieving a catalytically competent FeMo-co. acs.org
| Component | Stoichiometry | Role in FeMo-co |
| Molybdenum (Mo) | 1 | Heterometal atom, coordination site for homocitrate |
| Iron (Fe) | 7 | Primary metal component, involved in redox activity |
| Sulfur (S) | 9 | Bridges metal atoms, forms the cluster core |
| Carbon (C) | 1 | Interstitial light atom, central to the Fe prism |
| (R)-Homocitrate | 1 | Essential organic ligand, coordinates to Mo |
Biosynthesis of the Nitrogenase FeMo-Cofactor
The assembly of FeMo-co is a highly complex and regulated process that occurs outside the main nitrogenase protein (apo-dinitrogenase) and requires a suite of specialized proteins encoded by the nif (nitrogen fixation) genes. researchgate.netproquest.com Homocitrate(3-) is incorporated during this intricate biosynthetic pathway.
The synthesis of homocitrate in diazotrophic (nitrogen-fixing) organisms is catalyzed by the enzyme homocitrate synthase, the product of the nifV gene. nih.govuniprot.org NifV facilitates the condensation of acetyl-CoA and 2-oxoglutarate to produce (R)-homocitrate. mdpi.comnih.govebi.ac.uk The presence of a functional nifV gene is directly correlated with the accumulation of homocitrate and the synthesis of functional FeMo-co. nih.gov
In the absence of a functional NifV enzyme, as seen in nifV mutant strains, organisms often incorporate a structurally similar molecule, citrate (B86180), into the cofactor. acs.orgasm.org This substitution results in an aberrant FeMo-co that, while capable of reducing substrates like acetylene (B1199291), is severely impaired in its primary function of reducing N₂ to ammonia (B1221849). nih.govnih.gov This highlights the critical role of NifV in providing the correct organic component for a fully functional nitrogenase. mdpi.com
The essential role of homocitrate(3-) in FeMo-co assembly has been unequivocally demonstrated through the complete in vitro synthesis of the cofactor from simple, elemental precursors. nih.gov Researchers have successfully reconstituted active FeMo-co using purified protein components and a mixture of iron, sulfide, molybdate, and (R)-homocitrate. nih.govpnas.org
This cell-free synthesis system has confirmed that homocitrate is a direct and necessary building block. proquest.com The minimal requirements for this in vitro synthesis include the NifB, NifEN, and NifH proteins, along with sources of iron (Fe²⁺), sulfur (S²⁻), molybdenum (MoO₄²⁻), (R)-homocitrate, S-adenosyl-L-methionine (SAM), and an ATP-generating system. nih.govnih.gov The ability to synthesize FeMo-co in vitro provides a powerful tool for dissecting the specific steps and components involved in the assembly of this complex cluster. nih.gov
Several Nif proteins orchestrate the stepwise assembly of FeMo-co, with homocitrate(3-) being incorporated at a specific stage. nih.gov
NifB: This radical SAM enzyme is considered to catalyze the first committed step in the biosynthesis of all nitrogenase cofactors. pnas.orgnih.gov It is responsible for assembling a complex iron-sulfur precursor known as NifB-co, which is believed to be the [Fe₈S₉C] core of the final cofactor. pnas.org
NifEN: This protein, a homolog of the nitrogenase structural protein NifDK, acts as a molecular scaffold for FeMo-co maturation. pnas.orgnih.gov The NifB-co precursor is transferred to NifEN, where it is further processed. pnas.org It is on the NifEN platform that the precursor is transformed into the complete FeMo-co. pnas.org
NifH (Fe protein): Besides its role as the electron donor to the MoFe protein during catalysis, NifH has a distinct function in FeMo-co biosynthesis. nih.govnih.gov It has been identified as a Mo/homocitrate insertase. pnas.org In an ATP-dependent process, NifH delivers and inserts both molybdenum and homocitrate into the Mo-free precursor cluster residing on the NifEN scaffold, completing the assembly of FeMo-co. nih.govpnas.org
| Nif Protein | Function in FeMo-co Biosynthesis |
| NifV | Homocitrate synthase; produces (R)-homocitrate. |
| NifB | Catalyzes the synthesis of the NifB-co precursor, the Fe-S-C core. |
| NifEN | Acts as a scaffold for the maturation of the NifB-co precursor into FeMo-co. |
| NifH | Functions as a Mo/homocitrate insertase, delivering these components to the precursor on NifEN. |
Functional Contribution of Homocitrate(3-) to Nitrogenase Catalysis
Homocitrate(3-) is not merely a structural element; it plays a direct or indirect functional role in the catalytic mechanism of nitrogenase, particularly in the challenging reduction of dinitrogen. researchgate.net
As established, homocitrate(3-) is ligated to the molybdenum atom via its C2 hydroxyl and carboxyl groups. wikipedia.orgnih.gov This bidentate coordination is a key feature of the resting state of the enzyme. wikipedia.org However, a growing body of evidence from experimental and computational studies suggests that this interaction is dynamic. nih.govnih.gov
One prominent hypothesis proposes that during the catalytic cycle, as the cofactor accumulates electrons, the homocitrate ligand may undergo a conformational change. nih.govnih.gov This could involve the cleavage of one of its coordination bonds to molybdenum, transitioning from a bidentate to a monodentate ligation. nih.govresearchgate.net Such a structural rearrangement would vacate a coordination site on the molybdenum atom, potentially allowing for the binding of the N₂ substrate. nih.gov While the exact site of N₂ binding on FeMo-co remains a topic of intense research, the unique presence and dynamic potential of the homocitrate ligand at the molybdenum site strongly implicate it in facilitating the catalytic process. nih.govnih.gov Computational studies suggest that this structural change, making the molybdenum atom five-coordinated, is energetically favorable in the more reduced states of the enzyme required for N₂ fixation. nih.gov
Proposed Roles in Proton Transfer and Substrate Binding within the Active Site
The strategic placement of Homocitrate(3-) within the active site of nitrogenase has led to several hypotheses regarding its direct involvement in the catalytic mechanism, particularly in proton delivery and substrate interactions. One prominent theory suggests that homocitrate may function as a proton relay, facilitating the transfer of protons to the FeMo-cofactor, a critical step in the reduction of dinitrogen (N2) to ammonia (NH3). nih.gov This proposed role is supported by calculations indicating that the addition of electrons to the FeMo-cofactor increases the basicity of its sulfur atoms, which could then trigger proton transfer from a nearby hydrated proton source. rsc.org
Another significant hypothesis centers on the conformational flexibility of homocitrate and its role in substrate binding. It has been proposed that the coordination of homocitrate to the molybdenum atom can change from bidentate to monodentate. nih.gov This "ring-opening" of the chelate ring formed by homocitrate with molybdenum could potentially create a vacant coordination site on the molybdenum atom, allowing for the binding of N2. nih.gov This conformational change is thought to be triggered when the enzyme has accumulated a sufficient number of electrons for N2 reduction. nih.gov The side chain of the amino acid α-Lys426 is believed to play a crucial role in facilitating this ring opening and orienting the homocitrate ligand to enable substrate binding. nih.gov While the central iron atoms of the FeMo-cofactor are the generally accepted sites for the binding of substrates like acetylene, the reduction of N2 is a more energetically demanding process that may necessitate the involvement of the molybdenum atom, a process potentially enabled by the dynamic behavior of homocitrate. nih.gov
Influence on Electron Distribution and Reactivity of the FeMo-Cofactor
The identity of the organic ligand coordinated to the molybdenum atom significantly influences the electronic properties and, consequently, the reactivity of the FeMo-cofactor. The presence of homocitrate is crucial for efficient N2 reduction. nih.gov When homocitrate is replaced by citrate, as seen in nifV mutants, the nitrogenase's ability to reduce N2 is severely impaired, even though all three types of nitrogenase (Mo, V, and Fe-only) contain homocitrate. nih.gov This highlights the specific role of the homocitrate ligand in fine-tuning the electronic structure of the active site for dinitrogen reduction. nih.gov
Studies comparing the reactivity of FeMo-cofactors with either homocitrate or citrate have revealed differences in their interaction with other molecules. For instance, the rate at which the extracted cofactors bind to phenylthiolate (PhS-) is dependent on the coordinated organic ligand. acs.org Furthermore, the protonation of the cofactor, likely at a bridging sulfur atom or an oxygen of the polycarboxylate ligand, increases the rate of reaction with thiophenol (PhSH). acs.org This suggests that the nature of the organic acid ligand affects the accessibility and reactivity of the cofactor's metal-sulfur core. The precise manner in which homocitrate modulates the electron distribution across the MoFe7S9 cluster to facilitate the multi-electron reduction of N2 remains an active area of research. However, it is clear that its unique structure is essential for the specific reactivity required for breaking the strong triple bond of dinitrogen. acs.org
Conformational Dynamics of Homocitrate(3-) within the Nitrogenase Complex
Recent structural studies have underscored the dynamic nature of both the FeMo-cofactor and the surrounding protein environment during nitrogenase turnover, with homocitrate appearing to be a key player in coupling these dynamics. nih.gov The interaction between homocitrate and the protein is not static; rather, it is part of a dynamic process that may be essential for activating the cofactor to a state capable of reducing dinitrogen. nih.govresearchgate.net
Cryo-electron microscopy studies of a nitrogenase variant from a nifV deletion strain, which cannot synthesize homocitrate, reveal significant structural changes. nih.govnih.gov In this variant, the absence of homocitrate is linked to disorder in a specific domain of the α-subunit and shifts in key amino acid residues near the active site. nih.govnih.gov These findings suggest that homocitrate plays a critical role in maintaining the structural integrity of the active site. nih.govnih.gov The loss of homocitrate, or its replacement with citrate, leads to a more disordered and likely less active conformation of the enzyme. nih.gov This dynamic interplay between homocitrate and the protein highlights its active role in catalysis, possibly by facilitating the transition of the FeMo-cofactor from a stable resting state to a highly reactive state required for nitrogen fixation. nih.govresearchgate.net
Homocitrate(3-) in Symbiotic Nitrogen Fixation
Plant and Bacterial Contributions to Homocitrate Supply in Nodules
In the symbiotic relationship between leguminous plants and nitrogen-fixing bacteria (rhizobia), the formation of root nodules provides a specialized environment for biological nitrogen fixation. wikipedia.orgmdpi.com The synthesis of a functional nitrogenase enzyme within the bacteroids inside these nodules is paramount. While many free-living diazotrophs possess the nifV gene to synthesize their own homocitrate, the situation in symbiotic systems can be more complex. researchgate.netmdpi.com
In some symbiotic partnerships, the bacterial symbiont lacks the nifV gene and relies on the host plant to provide the necessary homocitrate. nih.gov A classic example is the symbiosis between Mesorhizobium loti and its host plant Lotus japonicus, where the plant supplies homocitrate to the bacteroids. nih.gov In other cases, the rhizobial strain, such as Paraburkholderia phymatum, possesses its own nifV gene, which is crucial for nitrogenase activity within the nodules of papilionoid host plants. researchgate.net Interestingly, even in rhizobia that can synthesize their own homocitrate, metabolomic analyses of nodules from various legume species have shown an accumulation of homocitrate compared to uninfected roots, suggesting a significant role for this metabolite during symbiosis, potentially with contributions from both partners. researchgate.netnih.gov
Mutational Analysis of NifV in Symbiotic and Free-Living Diazotrophs
The importance of the nifV gene, which encodes homocitrate synthase, has been extensively studied through mutational analysis in both free-living and symbiotic nitrogen-fixing bacteria. In free-living diazotrophs like Klebsiella pneumoniae and Azotobacter vinelandii, nifV mutants exhibit a drastic reduction in their ability to reduce dinitrogen, although they often retain a significant portion of their acetylene reduction activity. nih.gov This is because, in the absence of homocitrate, citrate is incorporated into the FeMo-cofactor, creating a less efficient enzyme for N2 reduction. acs.orgnih.gov
In symbiotic systems, the requirement for a bacterial nifV gene can be host-dependent. For instance, while Paraburkholderia phymatum's nifV is essential for nitrogen fixation in papilionoid plants, it is dispensable in nodules of Mimosa pudica. researchgate.net This suggests that Mimosa pudica may be able to supply sufficient homocitrate to the bacteroids, bypassing the need for bacterial synthesis. researchgate.net Similarly, studies with Bradyrhizobium strains have shown that the necessity of nifV for symbiosis varies with the host plant. nih.gov These findings highlight the intricate metabolic interplay between the bacterial symbiont and its plant host in ensuring an adequate supply of homocitrate for nitrogenase function.
Metabolomic Profiling of Homocitrate(3-) Accumulation in Nodules
Metabolomic studies of root nodules have provided valuable insights into the metabolic landscape of symbiotic nitrogen fixation. These analyses have consistently shown that homocitrate accumulates in the nodules of various legume species, including those in symbiosis with Paraburkholderia phymatum. researchgate.netnih.gov This accumulation is observed across different host plants, such as papilionoids and mimosoids, indicating a conserved and important role for homocitrate in the symbiotic process. researchgate.netmdpi.com
The elevated levels of homocitrate in nodules compared to uninfected roots underscore its significance in this specialized organ. researchgate.netnih.gov Metabolomic profiling of soybean nodules infected with wild-type Bradyrhizobium diazoefficiens versus those infected with nifA or nifH mutant strains (which are unable to fix nitrogen) reveals distinct metabolic signatures. mdpi.com While these studies often focus on broader metabolic changes, the consistent observation of homocitrate accumulation in functional nodules points to its central role in supporting active nitrogen fixation. researchgate.netmdpi.com Further targeted metabolomic analyses will be crucial to fully elucidate the dynamics of homocitrate synthesis, transport, and accumulation within different compartments of the root nodule.
Diverse Biological and Regulatory Functions of Homocitrate 3 and Its Enzymes
Interaction with Chromatin Functions and DNA Damage Repair
Recent scientific discoveries have unveiled a surprising link between the enzyme responsible for the first step in lysine (B10760008) biosynthesis, homocitrate synthase (HCS), and fundamental nuclear processes, including chromatin regulation and DNA damage repair. nih.govnih.gov This connection highlights a "moonlighting" function for HCS, where it participates in cellular activities distinct from its established metabolic role. oup.compnas.org
Contrary to initial biochemical data that placed homocitrate synthase in the cytoplasm or mitochondria, where most amino acid synthesis occurs, refined techniques have demonstrated its clear localization to the nucleus. nih.govnih.gov In the yeast Saccharomyces cerevisiae, the HCS encoded by the LYS20 gene is predominantly found in the nucleus. oup.comasm.org This nuclear localization is essential for its role in DNA damage repair, a function separate from its catalytic activity in lysine biosynthesis. nih.govoup.com While early studies suggested a mitochondrial location for HCS, more recent and specific methods have confirmed its nuclear presence, raising questions about its function within this organelle. nih.govnih.govoup.com
Research has established a functional connection between the yeast HCS, Lys20, and the essential MYST family histone acetyltransferase, Esa1, as well as the histone variant H2A.Z. nih.govnih.gov Esa1 is known to acetylate histones, including H2A and the H2A.Z variant (encoded by the HTZ1 gene), which is a key process in regulating chromatin structure and function. nih.gov The interaction between Lys20, Esa1, and H2A.Z is crucial for the repair of DNA damage. nih.gov Specifically, increased levels of LYS20 can suppress the sensitivity of esa1 mutant yeast to DNA damaging agents. oup.comescholarship.org This suppression is dependent on the presence of the H2A.Z histone variant. nih.gov
Studies have shown that in esa1 mutant cells, there is impaired histone acetylation and eviction at sites of DNA double-stranded breaks. oup.com Overexpression of Lys20 helps to restore normal histone eviction at these damage sites by promoting the recruitment of the INO80 remodeling complex. oup.compnas.org This suggests that Lys20 plays a role in the chromatin response to DNA damage, a function that is intertwined with the activities of Esa1 and H2A.Z. nih.gov
A significant finding is that the role of homocitrate synthase in chromatin regulation and DNA damage repair is independent of its catalytic activity in synthesizing homocitrate. nih.govnih.gov Mutant versions of Lys20 that are catalytically inactive for lysine synthesis are still able to suppress the DNA damage sensitivity of esa1 mutants. oup.com This indicates that Lys20 has evolved as a bifunctional, or "moonlighting," protein with two distinct functions. oup.compnas.org
The structural basis for this dual functionality lies in different domains of the protein. oup.com While the catalytic activity for lysine biosynthesis resides in one part of the enzyme, a separate domain is responsible for its function in DNA damage repair. oup.compnas.org This activity-independent role in chromatin regulation underscores a direct link between a metabolic enzyme and the machinery that governs genome integrity. nih.govpnas.org
Interconnections with General Amino Acid Control Mechanisms
The biosynthesis of lysine in yeast, which is initiated by homocitrate synthase, is subject to regulation by the general amino acid control (GAAC) system. yeastgenome.orgasm.org This system allows yeast cells to respond to amino acid starvation by inducing the expression of genes involved in amino acid biosynthesis. asm.org The transcriptional activator Gcn4p is a key mediator of this response. yeastgenome.orgasm.org
In Saccharomyces cerevisiae, the regulation of the lysine biosynthetic pathway involves a combination of feedback inhibition of homocitrate synthase activity by lysine and transcriptional control mediated by Gcn4p and the pathway-specific regulator Lys14p. yeastgenome.orgasm.org The expression of some LYS genes is derepressed under conditions of amino acid limitation, which is a hallmark of the GAAC response. asm.org
Furthermore, studies have shown that mutations in genes encoding HCS (LYS20 and LYS21) can lead to desensitization of the enzyme to lysine feedback inhibition, resulting in lysine overproduction. researchgate.net This highlights the critical role of HCS in regulating the flux through the lysine biosynthetic pathway and its integration with the general amino acid control network. The regulation of HCS itself is complex, with the LYS20 gene being repressible by lysine. asm.org
Implications in Other Metabolic Pathways (e.g., Pyruvate (B1213749) Metabolism)
Homocitrate synthase is also implicated in pyruvate metabolism. proteopedia.orgwikipedia.org The enzyme utilizes acetyl-CoA, a key product of pyruvate oxidation, as a substrate along with 2-oxoglutarate to produce homocitrate. wikipedia.org This connection places homocitrate synthase at a crossroads between amino acid biosynthesis and central carbon metabolism. The KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database lists homocitrate synthase as an enzyme participating in pyruvate metabolism. kegg.jph-its.org
Putative Roles in Siderophore Biosynthesis
Homocitrate has been identified as a crucial component of the iron-molybdenum cofactor (FeMo-co) of nitrogenase, the enzyme responsible for biological nitrogen fixation. asm.orgmdpi.com In some nitrogen-fixing bacteria, the synthesis of this homocitrate is catalyzed by the NifV protein, a homocitrate synthase. mdpi.com
Additionally, there is evidence suggesting a link between homocitrate and the biosynthesis of siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron. asm.orgontosight.ai Ornithine, a precursor for some siderophores, is derived from pathways connected to arginine biosynthesis. nih.gov In some fungi, the inactivation of enzymes in the arginine biosynthesis pathway that are responsible for mitochondrial ornithine production leads to a significant decrease in siderophore production. nih.gov While the direct involvement of homocitrate itself in all siderophore structures is not universal, the metabolic pathways for lysine (initiated by homocitrate synthase) and arginine biosynthesis are interconnected, suggesting a potential indirect regulatory link. nih.gov For instance, in Aspergillus fumigatus, arginine auxotrophy has been shown to affect siderophore biosynthesis. nih.gov
Advanced Methodologies for Research on Homocitrate 3
Synthetic Approaches for Homocitrate(3-) and its Derivatives
The availability of pure homocitrate(3-) and its isotopically labeled analogues is fundamental for a wide range of biochemical and mechanistic studies. Researchers have developed both chemical and enzymatic methods to synthesize this molecule with high purity and stereochemical control.
Chemical Synthesis Procedures (e.g., Improved Multi-step Methods)
The chemical synthesis of homocitrate(3-) has seen considerable improvements, moving from complex procedures with low yields to more streamlined and efficient multi-step methods. An early challenge in the synthesis was the purification of intermediates, which often led to an impure final product.
Esterification: Monoethyl malonate is reacted with tert-butyl alcohol in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to produce ethyl t-butyl malonate. nih.gov
Condensation: The ethoxymagnesio derivative of ethyl t-butyl malonate is condensed with β-carbomethoxypropionyl chloride to form a triester. nih.gov
Decomposition: The triester is heated under vacuum with naphthalenesulfonic acid to yield ethyl methyl β-ketoadipate. nih.gov
Cyanohydrin Formation and Hydrolysis: The resulting β-ketoadipate is reacted with hydrogen cyanide, and the subsequent cyanohydrin is hydrolyzed to the free acid. nih.gov
Lactonization and Purification: The crude acid is then treated with concentrated sulfuric acid to form homocitrate lactone, which can be easily isolated and purified by recrystallization. nih.gov
This improved procedure has been reported to produce homocitrate with high purity, which is essential for its use in simulating the active center of nitrogenase. nih.gov
Another approach to the chemical synthesis of homocitrate derivatives involves an aldol (B89426) condensation reaction. For instance, trimethyl homocitrate lactones can be prepared stereoselectively. This method includes the following steps:
Aldol Condensation: α-ketoglutarate reacts with acetyl chloride, using L-proline as a chiral catalyst. mdpi.com
Lactonization: The resulting homocitric acid intermediate is treated with methanol/HCl to form dimethyl homocitrate lactone. mdpi.com
Deprotection: The final step is alkaline hydrolysis to yield homocitrate(3-). mdpi.com
The table below summarizes the key steps and reported yields for a chemical synthesis approach.
| Step | Reagents and Conditions | Reported Yield (%) |
| Esterification | Monoethyl malonate, tert-butyl alcohol, DCC, DMAP | 81% (for ethyl t-butyl malonate) |
| Decomposition | Heat, vacuum, β-naphthalenesulfonic acid | 76% (for ethyl methyl β-ketoadipate) |
| Lactonization/Purification | Concentrated H₂SO₄, recrystallization from ethyl acetate (B1210297) | 89% (for homocitrate lactone) |
This table is based on data presented in an improved synthesis method. nih.gov
Enzymatic Synthesis Strategies for Specific Stereoisomers
Enzymatic synthesis offers a powerful alternative to chemical methods, particularly for producing specific stereoisomers of homocitrate(3-). The enzyme homocitrate synthase (HCS) is central to these strategies. HCS catalyzes the condensation of acetyl-CoA and α-ketoglutarate to form (R)-homocitrate, the stereoisomer relevant to lysine (B10760008) biosynthesis and nitrogenase function. nih.govrcsb.org
Deuterium (B1214612) labeling studies have definitively shown that HCS exclusively produces the (2S,3R)-homocitrate(3-) stereoisomer. mdpi.com In contrast, chemical synthesis without the use of chiral catalysts typically results in a racemic mixture. mdpi.com The stereospecificity of HCS makes it an invaluable tool for preparing enantiomerically pure homocitrate for research purposes.
One-pot multi-enzymatic systems have also been developed for the synthesis of complex molecules with multiple stereocenters, demonstrating the potential for sophisticated biocatalytic cascades. nih.govnih.gov While not yet specifically reported for homocitrate, these approaches, which combine the activities of multiple enzymes like ene-reductases and alcohol dehydrogenases, could be adapted for the synthesis of homocitrate derivatives with high stereoselectivity. nih.gov
Isotopic Labeling for Mechanistic and Metabolomic Studies
Isotopic labeling is an indispensable technique for elucidating reaction mechanisms and tracking metabolic pathways. In the context of homocitrate(3-), isotopic labels such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) have been employed to gain deeper insights into its synthesis and biological functions.
Deuterium (²H) Labeling: The synthesis of stereospecifically labeled homocitrates, such as trimethyl (2S,3R)- and (2R,3R)-[2-²H₁]-homocitrates, has been crucial for assaying the stereochemical outcome of reactions catalyzed by homocitrate synthase and the NifV protein. researchgate.netacs.org These labeled compounds allow researchers to use techniques like ¹H NMR spectroscopy to determine the precise stereochemistry of the enzymatic products. researchgate.netacs.org For example, the synthesis of these labeled homocitrates has been achieved using starting materials like D-quinic acid and (-)-shikimic acid to control the stereochemistry at specific carbon centers. acs.org
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling: In broader metabolomic studies, stable isotope labeling with ¹³C and ¹⁵N is used to trace the flow of atoms through metabolic networks. wikipedia.orgproteopedia.org While specific studies focusing solely on ¹³C or ¹⁵N labeling of homocitrate are not extensively detailed in the provided context, the principles of these techniques are widely applicable. By feeding cells with ¹³C-labeled precursors like acetate or ¹⁵N-labeled glutamine, researchers can track the incorporation of these isotopes into downstream metabolites, including homocitrate and the amino acids derived from it, such as lysine. researchgate.netebi.ac.uk This allows for the mapping of metabolic fluxes and the discovery of new metabolic pathways. proteopedia.org
The use of isotopically labeled substrates in conjunction with techniques like mass spectrometry and NMR provides a powerful platform for understanding the intricate details of homocitrate metabolism and its role in cellular physiology. proteopedia.orgnih.gov
Structural Biology Techniques for Enzyme Characterization
Understanding the three-dimensional structure of enzymes that synthesize and interact with homocitrate(3-) is crucial for deciphering their mechanisms of action. X-ray crystallography and cryo-electron microscopy have been pivotal in providing atomic-level details of these macromolecular complexes.
X-ray Crystallography of Homocitrate Synthase and Nitrogenase Complexes
X-ray crystallography has yielded a wealth of information on the structures of homocitrate synthase (HCS) and the nitrogenase complex.
Homocitrate Synthase (HCS): Crystal structures of HCS from various organisms, including Schizosaccharomyces pombe and Thermus thermophilus, have been determined in both the apoenzyme form and in complex with substrates like 2-oxoglutarate and the inhibitor lysine. nih.govnih.govrcsb.orgebi.ac.uk These structures reveal that HCS typically forms a homodimer, with each monomer consisting of a catalytic N-terminal TIM barrel domain and a C-terminal domain. nih.govnih.gov The active site is located within the TIM barrel. proteopedia.org A key feature observed in some HCS structures is a "lid" motif from the C-terminal domain of one monomer that can occlude the active site of the adjacent monomer, suggesting a mechanism for regulating substrate access. nih.govnih.gov The binding of the substrate 2-oxoglutarate involves hydrogen bonds and coordination to a divalent metal ion in the active site. nih.gov The structures of HCS in complex with its product, homocitrate, and the feedback inhibitor, lysine, have provided detailed insights into the catalytic mechanism and the structural basis for allosteric regulation. rcsb.orgresearchgate.net
Nitrogenase Complexes: Homocitrate is an essential component of the iron-molybdenum cofactor (FeMo-co) of nitrogenase, the active site for dinitrogen reduction. mdpi.com High-resolution X-ray crystal structures of the nitrogenase MoFe-protein have precisely defined the composition of the FeMo-cofactor as a [7Fe:1Mo:9S:C]-R-homocitrate cluster. mdpi.com The homocitrate ligand coordinates to the molybdenum atom through its hydroxyl and one of its carboxylate groups. mdpi.comwikipedia.org These structures have been fundamental in understanding the intricate architecture of this complex metallocluster. wikipedia.orgnih.gov
The table below provides a summary of key crystallographic data for Homocitrate Synthase.
| PDB ID | Organism | Resolution (Å) | Description |
| 2ZYF | Thermus thermophilus | 2.15 | Complex with magnesium and alpha-ketoglutarate |
| 2ZTJ | Thermus thermophilus | 1.80 | Complex with alpha-ketoglutarate |
| 3A9I | Thermus thermophilus | - | Complex with Lysine |
Data sourced from the Protein Data Bank. rcsb.orgebi.ac.ukebi.ac.uk
Cryo-Electron Microscopy for Dynamic Structural Analysis
Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for studying the structure of large, dynamic, and often fragile macromolecular complexes like nitrogenase and its associated proteins, which can be challenging to crystallize. mdpi.comnih.gov
Nitrogenase Complexes: Cryo-EM studies of the nitrogenase complex have provided snapshots of the enzyme in various functional states, revealing the dynamic nature of both the protein and its active site cofactor. mdpi.com Recent cryo-EM structures of the iron nitrogenase from Rhodobacter capsulatus at 2.35 Å resolution have visualized the heterodecameric complex and confirmed the presence of an [Fe₈S₉C-(R)-homocitrate] cluster in the active site. nih.gov These studies have also highlighted the potential roles of the G subunit in cluster stabilization and substrate channeling. nih.gov
Significantly, cryo-EM has been instrumental in studying turnover-relevant and inactivated states of nitrogenase. mdpi.comnih.gov For instance, the structure of a high pH turnover-inactivated form of the MoFe-protein revealed that the loss of the homocitrate ligand is coupled to disordering of the α-subunit domain and the FeMo-cofactor. nih.govresearchgate.net This suggests that homocitrate plays a critical role in maintaining the structural integrity and catalytic competence of the active site. mdpi.com Cryo-EM has also captured asymmetric conformational changes within the nitrogenase complex, which may be relevant to its catalytic mechanism. mdpi.combiorxiv.org These dynamic views of nitrogenase in action are crucial for a complete understanding of how this remarkable enzyme reduces dinitrogen to ammonia (B1221849). mdpi.comresearchgate.net
Molecular and Genetic Manipulation in Model Organisms
The study of Homocitrate(3-) has been significantly advanced by the application of molecular and genetic techniques in various model organisms. These approaches allow researchers to probe the function of genes involved in homocitrate metabolism, understand the structure-function relationships of key enzymes, and elucidate the physiological role of this crucial metabolite.
Gene Disruption and Overexpression Studies
Gene disruption (knockout) and overexpression studies are powerful tools to ascertain the in vivo function of genes related to homocitrate synthesis. By deleting or increasing the expression of a specific gene, scientists can observe the resulting phenotypic changes, thereby inferring the gene's role in the organism's metabolism and physiology.
In the yeast Saccharomyces cerevisiae, lysine is synthesized via the α-aminoadipate (AAA) pathway, where the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate is the first committed step, catalyzed by homocitrate synthase (HCS). nih.govasm.org S. cerevisiae possesses two isoenzymes of HCS, encoded by the LYS20 and LYS21 genes. nih.gov Disruption of the LYS20 gene was found to significantly reduce total homocitrate synthase activity, demonstrating its role as the primary isoenzyme for lysine production under certain growth conditions. nih.gov Further studies showed that while LYS20 and LYS21 are both functional, they have different kinetic and regulatory properties, with Lys21 being the main HCS during growth on ethanol. nih.gov The disruption of both HCS-encoding genes in the fungal pathogen Candida albicans results in lysine auxotrophy, highlighting the essentiality of this pathway. oup.com
In nitrogen-fixing (diazotrophic) bacteria, homocitrate is a critical component of the iron-molybdenum cofactor (FeMo-co) of the nitrogenase enzyme. umich.edu The gene responsible for homocitrate synthesis in these organisms is often designated as nifV. In Paraburkholderia phymatum, a bacterium that forms a symbiotic relationship with papilionoid legumes, disruption of the nifV gene leads to a significant impairment in nitrogen fixation, both in free-living conditions and during symbiosis. This demonstrates the key role of NifV-mediated homocitrate synthesis for nitrogenase activity. mdpi.com Overexpression of HCS from Aspergillus fumigatus in E. coli, which lacks this enzyme, was necessary to produce sufficient quantities of the enzyme for purification and characterization, as its native activity in fungal cell extracts was too low to detect reliably with spectrophotometric assays. asm.org
Table 1: Examples of Gene Disruption/Overexpression Studies in Homocitrate(3-) Research
| Organism | Gene(s) Studied | Method | Key Finding | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae | LYS20, LYS21 | Gene Disruption | LYS20 encodes the major HCS isoenzyme. Redundancy and differential regulation of HCS genes. | nih.gov |
| Candida albicans | HCS genes | Gene Disruption | Disruption leads to lysine auxotrophy, confirming HCS as an essential enzyme. | oup.com |
| Paraburkholderia phymatum | nifV | Gene Disruption | NifV is crucial for nitrogenase activity during symbiosis and in free-living states. | mdpi.com |
| Aspergillus fumigatus | hcsA | Overexpression in E. coli | Enabled purification and biochemical characterization of HCS, which was not feasible from native extracts. | asm.org |
Site-Directed Mutagenesis for Structure-Function Analysis
Site-directed mutagenesis is a precise technique used to make specific, intentional changes to the DNA sequence of a gene. wikipedia.orgneb.comazolifesciences.com This allows researchers to substitute specific amino acid residues in the resulting protein, providing deep insights into enzyme mechanisms, active site architecture, and substrate binding. wikipedia.orgneb.com
For homocitrate synthase (HCS), which has not had its crystal structure solved, researchers have relied on homology modeling with its structural analog, isopropylmalate synthase (IPMS). nih.gov Site-directed mutagenesis studies on HCS from Saccharomyces cerevisiae have targeted residues predicted to be in the active site. For instance, mutating the conserved residues Glu-155 and His-309, homologous to a proposed catalytic dyad in IPMS, resulted in a drastic loss of HCS activity. The H309A mutant was essentially inactive, while the E155Q and E155A mutants showed activity that was over 1000-fold lower than the wild-type enzyme. nih.gov These results strongly suggest that these residues are critical for the catalytic mechanism, likely involved in the deprotonation of acetyl-CoA during the Claisen condensation reaction. nih.gov
In the context of nitrogen fixation, site-directed mutagenesis of the nitrogenase enzyme has been employed to understand the role of the homocitrate moiety within the FeMo-cofactor. asm.org By altering amino acid residues in the active site that interact with the cofactor, scientists can probe how these interactions influence substrate reduction and H₂ evolution. asm.orgportlandpress.com For example, specific residues in the MoFe-protein of Anabaena sp. PCC 7120, such as Gln-193 and His-197, which are near the FeMo-co, have been targeted for mutagenesis to explore their impact on the enzyme's catalytic properties. asm.org
Table 2: Site-Directed Mutagenesis Studies on Homocitrate-Related Enzymes
| Enzyme | Organism | Mutated Residue(s) | Effect on Activity | Inferred Function of Residue | Reference |
|---|---|---|---|---|---|
| Homocitrate Synthase | Saccharomyces cerevisiae | H309A / H309N | No detectable activity | Part of the essential catalytic dyad. | nih.gov |
| Homocitrate Synthase | Saccharomyces cerevisiae | E155Q / E155A | >1000-fold reduction in activity | Part of the essential catalytic dyad; likely involved in deprotonation. | nih.gov |
| Homocitrate Synthase | Saccharomyces cerevisiae | Y320F | 25-fold reduction in activity | Contributes to catalysis but is not essential. | nih.gov |
| Nitrogenase MoFe-Protein | Anabaena sp. PCC 7120 | Q193, H197, Y236, etc. | Altered catalytic properties | Probing the environment of the FeMo-cofactor containing homocitrate. | asm.org |
Analytical Chemistry Techniques in Homocitrate(3-) Research
A suite of sophisticated analytical chemistry techniques is indispensable for the detection, quantification, and structural characterization of Homocitrate(3-) and its related metabolites. These methods provide the foundational data for metabolomics, enzyme kinetics, and structural biology studies.
Mass Spectrometry-Based Metabolomics for Quantification and Identification
Mass spectrometry (MS) has become a cornerstone of metabolomics due to its high sensitivity, selectivity, and ability to analyze a vast array of metabolites simultaneously. nih.govsilantes.comthermofisher.com When coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC), MS can effectively resolve and identify compounds within complex biological mixtures. wikipedia.orglcms.cz
LC-MS/MS (tandem mass spectrometry) is a particularly powerful approach for both the identification and quantification of homocitrate. creative-proteomics.com This technique allows for the selection of a specific parent ion corresponding to homocitrate, which is then fragmented to produce a characteristic pattern of daughter ions. This specific transition provides high confidence in identification and accuracy in quantification, even at low concentrations in complex matrices like cell extracts or biofluids. creative-proteomics.comnih.gov For instance, metabolomic analysis of root nodules from plants in symbiosis with P. phymatum used chromatography and mass spectrometry to reveal a significant accumulation of homocitrate compared to uninfected roots, underscoring its importance in the symbiotic relationship. mdpi.com
Table 3: Mass Spectrometry Approaches for Homocitrate(3-) Analysis
| Technique | Sample Type | Purpose | Key Advantage | Reference |
|---|---|---|---|---|
| LC-MS/MS | Biological Fluids, Cell Extracts | Quantification and Identification | High sensitivity and specificity from monitoring specific precursor-product ion pairs. | creative-proteomics.comnih.govmdpi.com |
| GC-MS | Plant Nodules, Microbial Cultures | Metabolite Profiling | Effective for volatile or derivatized metabolites, providing comprehensive metabolic snapshots. | mdpi.comsilantes.com |
| Untargeted Metabolomics | General Biological Samples | Discovery of Metabolic Changes | Comprehensive analysis of all detectable metabolites to identify pathways affected by stimuli. | silantes.comnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds in solution. researchgate.netnih.gov Both ¹H and ¹³C NMR are used to elucidate the connectivity of atoms in homocitrate. rsc.orgyoutube.comresearchgate.net The chemical shifts, signal multiplicities (splitting patterns), and integration values in a ¹H NMR spectrum provide detailed information about the local chemical environment of each proton in the molecule. youtube.com Similarly, ¹³C NMR reveals the number and type of carbon atoms present. rsc.orgyoutube.com
Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity between protons and carbons, confirming the complete structural assignment of homocitrate isolated from a biological source. researchgate.net Crucially, NMR is also vital for determining the stereochemistry of homocitrate, as its biological activity is often dependent on a specific isomeric form, such as the (R)-isomer required for the FeMo-cofactor of nitrogenase.
Table 4: NMR Spectroscopy for Homocitrate(3-) Characterization
| NMR Technique | Nucleus Observed | Information Gained | Reference |
|---|---|---|---|
| 1D ¹H NMR | ¹H | Proton environment, chemical shifts, coupling constants, relative quantification. | rsc.orgnih.govismrm.org |
| 1D ¹³C NMR | ¹³C | Number and type of carbon atoms (e.g., C=O, CH₂, CH). | rsc.orgyoutube.comnih.gov |
| 2D NMR (e.g., COSY, HMBC) | ¹H, ¹³C | Connectivity of atoms, complete structural formula verification. | researchgate.net |
| ¹H-[¹³C] NMR (POCE) | ¹H (edited for ¹³C) | Tracing metabolic pathways using ¹³C-labeled substrates with high sensitivity. | ismrm.org |
Spectrophotometric and Chromatographic Assays for Enzyme Activity and Metabolite Analysis
Before the widespread adoption of mass spectrometry, spectrophotometric and chromatographic methods were the primary tools for studying enzymes and metabolites, and they remain valuable for many applications today.
Spectrophotometric assays are commonly used to measure the activity of HCS. nih.govcdnsciencepub.comcdnsciencepub.com One established method measures the α-ketoglutarate-dependent cleavage of the thioester bond in acetyl-CoA. The coenzyme A (CoA) released can be detected by its reaction with a chromogenic reagent like 2,6-dichlorophenol-indophenol (DCPIP). asm.orgnih.govcdnsciencepub.com The reduction of DCPIP by the free thiol group of CoA leads to a decrease in absorbance at 600 nm, which is directly proportional to the enzyme's activity. asm.orgnih.gov Such assays are essential for determining kinetic parameters like Kₘ and kcat, as well as for studying the effects of inhibitors or activators. asm.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is a robust technique for separating and quantifying metabolites like homocitrate from complex mixtures. nih.govcolab.wsglobalresearchonline.net In a typical setup, the sample is passed through a column (e.g., a reversed-phase C18 column) that separates compounds based on their physicochemical properties. nih.govglobalresearchonline.net The eluted compounds can then be detected, often by UV absorbance if they contain a suitable chromophore, or by derivatization with a fluorescent tag. nih.gov HPLC methods have been developed and validated for the routine analysis of homocitrate and related compounds in various biological and pharmaceutical samples. westminster.ac.ukcore.ac.uk
Computational and Theoretical Modeling Approaches
Computational and theoretical modeling have become indispensable tools for investigating the complex behavior of biological molecules at an atomic level. researchgate.net These methods provide detailed insights into the fluctuations, conformational changes, and reaction mechanisms of molecules like Homocitrate(3-) and its associated enzymes, which are often difficult to elucidate through experimental techniques alone. researchgate.netacs.org By simulating molecular interactions over time, researchers can analyze the dynamic evolution of a system and understand the fundamental principles governing its biological function. researchgate.net
Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as homocitrate, and its enzyme receptor. researchgate.netmdpi.com Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site, while MD simulations provide a view of the dynamic evolution of the enzyme-ligand complex over time. researchgate.netresearchgate.net
In the study of homocitrate synthase (HCS), molecular docking has been employed to understand substrate specificity and inhibitor binding. lu.sesapub.org For instance, in silico models of HCS from Saccharomyces cerevisiae and Azotobacter vinelandii were created to identify residues within the catalytic pocket. lu.se Docking studies on HCS from Nostoc punctiforme analyzed the interactions with various potential inhibitors, including metal-chelating agents and lysine analogues. sapub.org These simulations evaluate docked conformations based on parameters like binding energy and the formation of hydrogen bonds between the ligand and active site residues such as THR9, ARG12, and HIS92. sapub.org Such studies are crucial for designing enzymes with altered substrate specificities or for developing novel inhibitors. researchgate.net For example, in silico docking simulations were used to design a feedback-inhibition-insensitive HCS in S. cerevisiae to improve lysine production. researchgate.net
Molecular dynamics simulations complement docking studies by revealing the conformational changes and flexibility of the enzyme-ligand complex. researchgate.netnih.gov MD simulations have been used extensively to study enzymes like nitrogenase, where homocitrate is a crucial ligand of the iron-molybdenum cofactor (FeMo-co). acs.orgresearchgate.net These simulations, often spanning hundreds of nanoseconds, help determine the most probable protonation states of homocitrate and nearby amino acid residues by observing the system's behavior in a solvated, near-physiological environment. researchgate.netnih.gov By analyzing interaction energies and conformational shifts, MD studies can confirm binding affinities and elucidate the dynamic nature of the interactions that stabilize the complex, which is essential for the enzyme's catalytic function. nih.govnih.gov
Table 1: Findings from Molecular Docking and Dynamics Studies
| Enzyme | Methodology | Key Findings | Reference |
|---|---|---|---|
| Homocitrate Synthase (S. cerevisiae) | Molecular Docking | Designed a feedback-inhibition-insensitive HCS by identifying variants with higher affinity for the substrate 2-oxoglutarate over the inhibitor lysine. | researchgate.net |
| Homocitrate Synthase (N. punctiforme) | Molecular Docking | Identified 1,10-phenanthroline (B135089) and Oxalylglycine as efficient inhibitors based on docking scores and hydrogen bond interactions with active site residues. | sapub.org |
| Nitrogenase (A. vinelandii) | Molecular Dynamics (MD) & QM/MM | Determined that the triply deprotonated form of homocitrate (net charge –3) is the most stable protonation state at pH 7 within the enzyme. | acs.orgresearchgate.net |
| Homocitrate Synthase (A. vinelandii) | In Silico Protein Modeling | Identified key residues in the catalytic pocket to assess the enzyme's potential for use in a metabolic pathway for adipic acid production. | lu.se |
| Nitrogenase | MD Simulations | Showed that the proton on the Mo-bound alcohol group of homocitrate influences the redox states of the FeMo-cofactor and affects substrate reduction mechanisms. | encyclopedia.pub |
Quantum Mechanical Calculations for Reaction Mechanisms
Quantum mechanical (QM) calculations, particularly when combined with molecular mechanics (MM) in QM/MM methodologies, provide profound insights into the electronic structure and reaction mechanisms of enzyme-catalyzed reactions involving homocitrate. encyclopedia.pubnih.gov These approaches are essential for studying processes like bond breaking/formation, electron transfer, and protonation events that are beyond the scope of classical force fields used in standard MD simulations. nih.govacs.org
The primary application of QM calculations concerning homocitrate has been in the study of the nitrogenase enzyme. nih.gov Homocitrate is an integral ligand of the FeMo-cofactor, the active site of nitrogen fixation. acs.orgnih.gov Density Functional Theory (DFT) is a widely used QM method to investigate the electronic structure of the FeMo-co and to evaluate the mechanistic cycles of nitrogen reduction. nih.gov These calculations help to understand the roles of the surrounding protein, the supply of protons, and the coordination chemistry of the entire multi-metal cluster. nih.gov
QM/MM studies have been crucial in settling the protonation state of the homocitrate ligand in nitrogenase. researchgate.netnih.gov While homocitrate is triply deprotonated in aqueous solution, its coordination to the molybdenum (Mo) ion in the enzyme's active site could alter this state. acs.org Extensive QM/MM calculations, using various DFT methods like TPSS and B3LYP, have conclusively shown that a triply deprotonated form, with a net charge of -3, is the most stable in the resting state of the enzyme. acs.orgresearchgate.netacs.org Specifically, studies on Fe-nitrogenase suggest the homocitrate ligand is most likely protonated on the alcohol oxygen in the resting E₀ state. acs.orgnih.gov These calculations also explore the energetics of different intermediate states (e.g., E₀ to E₄) in the catalytic cycle, revealing how the protonation state of homocitrate and other components like sulfide (B99878) ions influences the reaction pathway. nih.govrsc.org For example, in the E₁ state of Fe-nitrogenase, protonation of a belt sulfide ion was found to be more favorable than the formation of a Fe-bound hydride. nih.gov
Table 2: Research Findings from Quantum Mechanical (QM) Calculations
| System/Enzyme | Methodology | Key Findings | Reference |
|---|---|---|---|
| Nitrogenase (FeMo-co) | Density Functional Theory (DFT) | Provided evaluations of the overall mechanistic cycles for N₂ reduction, including the roles of homocitrate and the surrounding protein. | nih.gov |
| Nitrogenase | QM/MM, Quantum Refinement | Concluded that the triply deprotonated form of homocitrate (net charge –3) is the most stable at pH 7. | acs.orgresearchgate.net |
| Fe-Nitrogenase | QM/MM (DFT) | Determined the most likely protonation site on homocitrate is the alcohol oxygen in the resting E₀ state. Protonation of the S2B sulfide ion is most favorable in the E₁ state (14–117 kJ/mol more stable than a Fe-hydride). | nih.gov |
| Nitrogenase E₂–E₄ States | QM/MM (DFT) | Showed large differences in H₂ formation energetics depending on the DFT functional used (e.g., B3LYP vs. TPSS). Predicted a low activation barrier (29–57 kJ/mol) for H₂ formation from the E₃ and E₄ states. | rsc.org |
| N₂H₂-bound Nitrogenase | QM/MM (DFT) | Found that a proton from the homocitrate ligand can be transferred to the substrate, forming a HNNH₂ species bound to an iron atom (Fe6). | nih.gov |
Emerging Research Avenues and Future Perspectives
Elucidating Uncharacterized Homocitrate(3-) Metabolic Fates
While homocitrate(3-) is primarily recognized as a key intermediate in the α-aminoadipate pathway for lysine (B10760008) biosynthesis in fungi, yeast, and some bacteria, emerging research suggests its metabolic involvement may be more complex than previously understood. ontosight.ai Scientists are actively exploring alternative metabolic routes and functions for this compound.
In some organisms, the presence of genes encoding homocitrate synthase, such as nifV and aksA, in the absence of a complete α-aminoadipate pathway, hints at alternative roles for homocitrate(3-). researchgate.net For instance, in the bacterium Heliobacterium modesticaldum, it has been proposed that a gene annotated as homocitrate synthase may actually encode a citrate (B86180) synthase with unusual stereospecificity, playing a role in the oxidative tricarboxylic acid (oTCA) cycle. researchgate.net This highlights the potential for enzymes in the homocitrate pathway to have broader substrate specificities and participate in central carbon metabolism.
Furthermore, the accumulation of homocitrate in certain mutant strains of Penicillium chrysogenum has been shown to trigger the overexpression of several lysine biosynthesis genes. researchgate.net This suggests that homocitrate itself, or a derivative, may act as a signaling molecule, indicating distress in the lysine pathway and prompting a regulatory response. researchgate.net The precise mechanisms of how homocitrate accumulation leads to this transcriptional upregulation remain an active area of investigation.
Metabolic engineering studies aimed at enhancing lysine production have also shed light on the metabolic network surrounding homocitrate(3-). Manipulation of enzymes involved in its metabolism has been shown to significantly impact lysine yields, indicating that the flux through this pathway is tightly regulated and interconnected with other metabolic processes. Understanding these connections is crucial for optimizing biotechnological applications.
Exploring Novel Functional Roles of Homocitrate Synthase beyond Metabolism
Recent discoveries have revealed that homocitrate synthase (HCS) possesses functions that extend beyond its catalytic role in metabolism, particularly within the nucleus. In yeast, HCS has been found to localize to the nucleus and play a role in DNA damage repair. nih.gov This function is linked to the essential MYST family histone acetyltransferase Esa1 and the H2A.Z histone variant. nih.gov
Intriguingly, the role of HCS in chromatin regulation appears to be independent of its enzymatic activity. nih.gov This suggests that HCS has evolved as a bifunctional protein, connecting cellular metabolism with crucial nuclear processes like chromatin dynamics and DNA repair. nih.gov The nuclear localization of HCS is essential for these non-metabolic functions. nih.gov
The interaction of HCS with chromatin is further supported by its association with the nucleosome assembly factor Nap1. nih.gov These findings open up new avenues of research into how metabolic enzymes can directly influence genome stability and gene expression. The discovery that other metabolic enzymes, such as glutamate (B1630785) dehydrogenase 1 (Gdh1), also have roles in chromatin regulation suggests this may be a more widespread phenomenon than previously thought. pnas.org
This dual functionality of HCS provides a compelling rationale for its nuclear localization, which was initially considered unusual for a metabolic enzyme. nih.gov Future research will likely focus on dissecting the specific molecular mechanisms by which HCS and potentially homocitrate(3-) itself influence chromatin structure and the DNA damage response.
Strategies for Modulating Homocitrate(3-) Levels in Biological Systems
The ability to modulate the intracellular concentration of homocitrate(3-) is of significant interest for both basic research and biotechnological applications. Several strategies are being explored to achieve this, primarily focusing on the regulation of homocitrate synthase (HCS), the first committed enzyme in the α-aminoadipate pathway. ontosight.airesearchgate.net
Feedback Inhibition: L-lysine, the end product of the pathway, acts as a feedback inhibitor of HCS. uniprot.orgasm.org It competes with the substrate α-ketoglutarate for binding to the active site of the enzyme. researchgate.net Understanding the structural basis of this inhibition has allowed for the creation of HCS mutants that are insensitive to lysine feedback, which can lead to increased lysine production. researchgate.net Lysine analogues, such as L-thialysine and DL-hydroxylysine, have also been shown to inhibit HCS activity. microbiologyresearch.org
Transcriptional Regulation: The expression of HCS is also subject to regulation. In some organisms, the presence of L-lysine can repress the synthesis of HCS. asm.orgmicrobiologyresearch.org Conversely, as mentioned earlier, the accumulation of homocitrate can lead to the upregulation of lysine biosynthesis genes, including HCS. researchgate.net
Genetic Engineering: Metabolic engineering approaches offer a direct way to manipulate homocitrate(3-) levels. Overexpression or deletion of the genes encoding HCS (LYS20, LYS21 in yeast) can be used to increase or decrease the production of homocitrate(3-). researchgate.netnih.gov Furthermore, modifying the expression of enzymes downstream of homocitrate(3-) in the lysine biosynthetic pathway can also affect its concentration.
Small Molecule Inhibitors: High-throughput screening methods are being employed to identify small molecule inhibitors of HCS. umich.edu Such inhibitors could be valuable as research tools to acutely perturb the pathway and study the downstream consequences. Given that the α-aminoadipate pathway is essential in many fungi but absent in humans, HCS is an attractive target for the development of novel antifungal drugs. umich.edu
| Strategy | Mechanism | Key Molecules/Factors |
| Feedback Inhibition | Allosteric or competitive inhibition of HCS activity. | L-lysine, L-thialysine, DL-hydroxylysine, Arginine, 2-aminoethylcysteine uniprot.orgmicrobiologyresearch.org |
| Transcriptional Regulation | Control of HCS gene expression. | L-lysine (repression), Homocitrate (induction) researchgate.netasm.orgmicrobiologyresearch.org |
| Genetic Engineering | Alteration of genes in the lysine biosynthetic pathway. | HCS genes (LYS20, LYS21), Downstream enzyme genes |
| Small Molecule Inhibitors | Direct binding to and inhibition of HCS. | Compounds identified through high-throughput screening umich.edu |
Development of Research Tools and Probes for Homocitrate(3-) Pathway Analysis
Advancing our understanding of the homocitrate(3-) pathway requires the development of sophisticated research tools and probes. These tools are essential for visualizing the localization of pathway components, detecting pathway intermediates, and identifying new players in homocitrate metabolism.
Antibodies and Fusion Proteins: Specific antibodies against HCS have been instrumental in determining its subcellular localization, revealing its surprising presence in the nucleus. nih.gov The use of green fluorescent protein (GFP) fused to HCS has further confirmed its cytosolic and nuclear distribution. researchgate.net
Biosensors: The development of biosensors offers a powerful approach for high-throughput screening and real-time monitoring of metabolic pathways. An intracellular screen called METREX has been designed to identify metagenomic clones that produce small molecules inducing quorum sensing. wisc.eduasm.org Interestingly, a clone with homology to homocitrate synthase was identified in this screen, suggesting that products of this pathway might have signaling functions that could be detected by such biosensors. wisc.eduasm.org Biosensors based on fluorescent reporters could be engineered to specifically respond to homocitrate(3-) or other pathway intermediates, enabling dynamic measurements of pathway flux.
Metabolomic and Isotope Tracing Studies: Advanced analytical techniques like mass spectrometry-based metabolomics are crucial for quantifying the levels of homocitrate(3-) and other related metabolites. mdpi.com The use of stable isotope tracers, such as 13C-labeled pyruvate (B1213749), allows researchers to follow the flow of carbon through metabolic pathways, providing insights into the synthesis and fate of homocitrate(3-). researchgate.net
Computational and Systems Biology Tools: As our knowledge of the homocitrate(3-) pathway and its connections to other cellular processes grows, computational modeling and systems biology approaches will become increasingly important. nih.gov These tools can help to integrate diverse datasets (genomics, proteomics, metabolomics) to build comprehensive models of the metabolic network, predict metabolic fluxes, and identify key regulatory nodes. nih.gov
| Research Tool/Probe | Application |
| Specific Antibodies | Determining the subcellular localization of HCS (e.g., immunofluorescence, biochemical fractionation). nih.gov |
| GFP-Fusion Proteins | Visualizing the distribution of HCS in living cells. researchgate.net |
| Biosensors | High-throughput screening for modulators of the pathway and real-time monitoring of pathway activity. wisc.eduasm.org |
| Mass Spectrometry | Quantifying intracellular concentrations of homocitrate(3-) and other metabolites. mdpi.com |
| Isotope Tracers | Elucidating the metabolic sources and fates of homocitrate(3-). researchgate.net |
| Computational Models | Integrating multi-omic data to understand the systems-level behavior of the homocitrate(3-) pathway. nih.gov |
Q & A
Q. What is the enzymatic role of homocitrate(3-) in the FeMo-cofactor of nitrogenase, and how is this determined experimentally?
Homocitrate(3-) coordinates the molybdenum atom in the FeMo-cofactor via alkoxide and carboxylate ligands, forming a 5-membered ring critical for nitrogenase activity . Its necessity is validated through nifV mutant studies, where substitution with citrate reduces N2 reduction activity to 7% of wild-type levels . Experimental determination involves:
- X-ray crystallography to resolve binding modes .
- Enzyme reconstitution assays with homocitrate analogues to assess catalytic efficiency .
- CO inhibition studies to probe mechanistic differences between wild-type and homocitrate-deficient enzymes .
Q. How is homocitrate(3-) synthesized and purified for biochemical studies?
Homocitrate(3-) is synthesized via lactonization of racemic homocitric acid-γ-lactone, followed by delactonization in aqueous or <sup>18</sup>O-enriched water . Key steps include:
- Purification using ethyl acetate and n-hexane mixed solvents to isolate lactone intermediates .
- Isotopic labeling (e.g., <sup>92</sup>Mo/<sup>100</sup>Mo) for vibrational spectroscopy .
- Acid hydrolysis and Dowex column chromatography to confirm product identity via GC-MS .
Advanced Research Questions
Q. What spectroscopic and crystallographic techniques resolve the structural dynamics of homocitrate(3-) in Mo complexes?
Advanced characterization employs:
- FT-IR spectroscopy with isotopic substitution (<sup>18</sup>O, <sup>92/100</sup>Mo) to assign vibrations involving Mo–O bonds .
- Solid-state NMR to analyze ligand coordination geometry and electronic environments .
- X-ray diffraction to determine bond lengths and angles in bidentate Mo–homocitrate complexes .
- Solution <sup>13</sup>C NMR to detect equilibria between coordinated and free homocitrate, revealing ligand dissociation kinetics .
Q. How can researchers reconcile contradictions between structural homology and functional deficits in homocitrate(3-) analogues?
For example, citrate binds similarly to homocitrate in crystallographic models but fails to restore wild-type activity . Methodological strategies include:
- Kinetic isotope effects (KIE) to compare substrate reduction mechanisms .
- Site-directed mutagenesis of FeMo-cofactor residues (e.g., α-V70) to test steric/electronic contributions .
- DFT calculations to model transition states and identify energetically unfavorable steps in analogue-containing systems .
Q. What experimental designs are optimal for probing the equilibrium between coordinated and free homocitrate(3-) in solution?
This equilibrium, critical for understanding FeMo-cofactor assembly, is studied via:
- pH-dependent <sup>13</sup>C NMR titrations to monitor carboxylate protonation states .
- Isothermal titration calorimetry (ITC) to quantify binding constants .
- Stopped-flow spectroscopy to measure ligand exchange rates under anaerobic conditions .
Methodological Challenges and Solutions
Q. How can isotopic labeling improve the accuracy of homocitrate(3-) vibrational assignments?
Isotopic enrichment (e.g., <sup>92</sup>Mo vs. <sup>100</sup>Mo) shifts Mo–O stretching frequencies in FT-IR, enabling precise assignment of metal-ligand vibrations. <sup>18</sup>O labeling further distinguishes carboxylate modes from water interference .
Q. What strategies validate the identity of homocitrate(3-) extracted from nitrogenase?
- NMR comparison with synthetic standards to confirm stereochemistry .
- Enzymatic assays using nifV mutant extracts supplemented with homocitrate to restore activity .
- Mass spectrometry (GC-MS or LC-MS) to verify molecular weight and fragmentation patterns .
Data Interpretation Guidelines
- Avoid overinterpretation : Structural homology (e.g., citrate binding) does not imply functional equivalence. Always correlate crystallographic data with kinetic assays .
- Statistical rigor : Report enzyme activity data with standard deviations from triplicate trials, and justify significant figures based on instrument precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
